molecular formula C13H8ClN3 B051471 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 121105-78-0

1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B051471
CAS No.: 121105-78-0
M. Wt: 241.67 g/mol
InChI Key: AKFXQYMORAUSBD-UHFFFAOYSA-N
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Description

1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C13H8ClN3 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 15.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 610507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Properties and Applications

1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has been utilized in the synthesis of pyrazolo[4',3':5,6]pyrido[1,2-a]benzimidazole derivatives, with a study focusing on their fluorescence properties. These derivatives have shown potential as fluorescent brighteners for polyester fibers, demonstrating excellent results. This suggests their application in material sciences for enhancing the visual appearance and luminescence of textiles (Rajadhyaksha & Rangnekar, 2007).

Heterocyclic Derivatives Synthesis

The compound has been used as a precursor in the synthesis of novel heterocyclic derivatives, including pyrrolo[3',4':3,4]pyrido[1,2-a]benzimidazoles. These derivatives were prepared through a two-step process, indicating the compound's versatility in generating complex heterocycles. Such derivatives could be explored further for various biological and chemical applications, showcasing the compound's utility in synthetic organic chemistry (Tereshchenko, Tolmachev, & Tverdokhlebov, 2004).

Antimicrobial Agents Synthesis

Additionally, this compound serves as a building block in the construction of heterocyclic systems with potential antimicrobial properties. The synthesis of diverse heterocyclic rings bearing the pyrimidine nucleus from this compound has been reported, highlighting its significance in developing new antimicrobial agents. This application is crucial for the pharmaceutical industry, where there is a constant need for novel antimicrobial compounds to combat resistant microbial strains (El-Gohary, Ibrahim, & Farouk, 2021).

Properties

IUPAC Name

1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3/c1-8-6-12(14)17-11-5-3-2-4-10(11)16-13(17)9(8)7-15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFXQYMORAUSBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326705
Record name 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809281
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

121105-78-0
Record name 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121105-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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